3-Amino-5-hydroxybenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

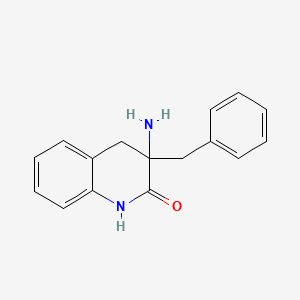

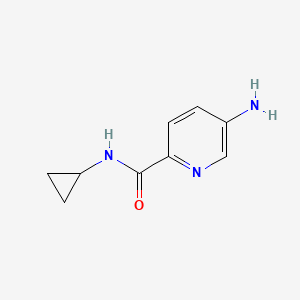

3-Amino-5-hydroxybenzonitrile is a chemical compound with the CAS Number: 1243444-99-6 and a molecular weight of 134.14 . Its linear formula is C7H6N2O .

Molecular Structure Analysis

The molecular formula of 3-Amino-5-hydroxybenzonitrile is C7H6N2O . It has an average mass of 134.135 Da and a monoisotopic mass of 134.048019 Da .Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-hydroxybenzonitrile are not available, it’s worth noting that many synthetic transformations are centered on the alteration of oxidation states . Electroanalytical tools can be utilized to investigate these redox-active intermediates .Physical And Chemical Properties Analysis

3-Amino-5-hydroxybenzonitrile has a molecular weight of 134.14 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Applications : One area of research involves the synthesis of new derivatives of hydroxybenzonitriles, such as the study by Schmidt (1987), which focused on synthesizing new 4-Hydroxybenzonitrile derivatives and evaluating their herbicidal properties (Schmidt, 1987). This research indicates the potential for 3-Amino-5-hydroxybenzonitrile derivatives to be synthesized and applied in agricultural sciences, particularly in developing new herbicides.

Corrosion Inhibition : In the context of materials science, derivatives of aminobenzonitriles have been studied for their corrosion inhibition properties. For example, Verma et al. (2015) investigated 2-Aminobenzene-1,3-dicarbonitriles derivatives as corrosion inhibitors for mild steel in acidic environments, demonstrating significant efficiency (Verma, Quraishi, & Singh, 2015). This suggests that 3-Amino-5-hydroxybenzonitrile could also be explored for its corrosion inhibition capabilities, potentially contributing to the development of new, more effective corrosion inhibitors.

Herbicide Resistance and Detoxification : Research on transgenic plants expressing a bacterial detoxification gene for the herbicide bromoxynil, a compound structurally related to 3-Amino-5-hydroxybenzonitrile, has shown promising results in conferring herbicide resistance. Stalker et al. (1988) demonstrated that expressing a bromoxynil-specific nitrilase in transgenic tobacco plants provided resistance to high levels of bromoxynil (Stalker, McBride, & Malyj, 1988). This research avenue highlights the potential for 3-Amino-5-hydroxybenzonitrile derivatives to play a role in genetic engineering for herbicide resistance.

Pharmacological Tools : In pharmacology, certain benzonitrile derivatives have been utilized as tools for investigating receptor activities. Rørsted et al. (2021) discussed 4-(2-((2-hydroxybenzyl)amino)ethyl)-2,5-dimethoxybenzonitrile (25CN-NBOH) as a selective agonist for serotonin 2A receptors, used extensively in in vitro and in vivo studies (Rørsted, Jensen, & Kristensen, 2021). This suggests that 3-Amino-5-hydroxybenzonitrile could similarly be modified and applied in neuroscience research to study specific receptor dynamics.

Environmental Studies : The photodegradation and environmental behavior of hydroxybenzonitriles, particularly in relation to herbicides like bromoxynil, have been subjects of environmental chemistry research. Kochany (1992) explored the effects of carbonates on the photodegradation rate of bromoxynil, leading to insights into the environmental fate of such compounds (Kochany, 1992). This area of research is relevant for understanding the environmental impact and degradation pathways of 3-Amino-5-hydroxybenzonitrile and its derivatives.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 3-Amino-5-hydroxybenzonitrile are not available, it’s worth noting that research in the field of catalysis is moving towards the discovery of high-performance catalysts evolving from trial-and-error to rational design . This could potentially impact the synthesis and use of compounds like 3-Amino-5-hydroxybenzonitrile.

Eigenschaften

IUPAC Name |

3-amino-5-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYINOGGOHJKBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858679 |

Source

|

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-hydroxybenzonitrile | |

CAS RN |

1243444-99-6 |

Source

|

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)